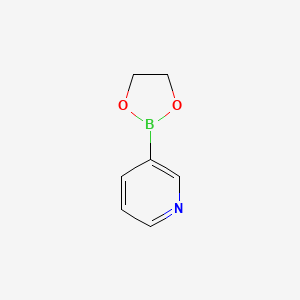
3-(1,3,2-Dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,2-Dioxaborolan-2-yl)pyridine is an organoborane compound that features a pyridine ring bonded to a dioxaborolane group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It is widely used in the preparation of various ligands and intermediates in pharmaceutical and chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1,3,2-Dioxaborolan-2-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3,2-Dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized pyridines.
Substitution: It participates in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
3-(1,3,2-Dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including ligands for catalysis and intermediates for drug development.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Wirkmechanismus
The mechanism of action of 3-(1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with nucleophiles, such as hydroxyl and amino groups, leading to the formation of covalent bonds. This interaction is crucial in its role as a ligand in catalysis and as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-(1,3,2-Dioxaborolan-2-yl)pyridine is unique due to its high reactivity and stability, which make it an excellent candidate for various synthetic applications. Its ability to undergo multiple types of reactions and form stable complexes with different molecular targets sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1196-60-7 |
|---|---|
Molekularformel |
C7H8BNO2 |
Molekulargewicht |
148.96 g/mol |
IUPAC-Name |
3-(1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C7H8BNO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2 |
InChI-Schlüssel |
RKPZUGYTEBLNFF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCO1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
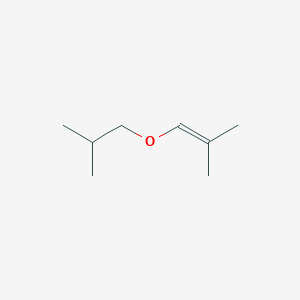

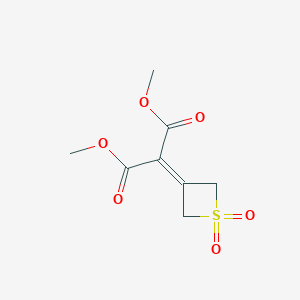
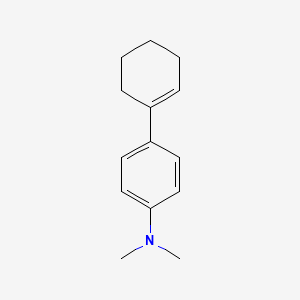
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
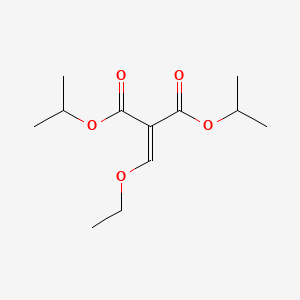
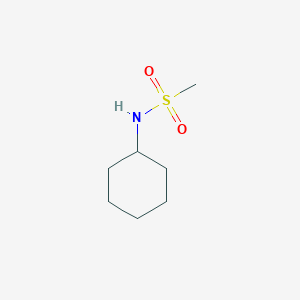
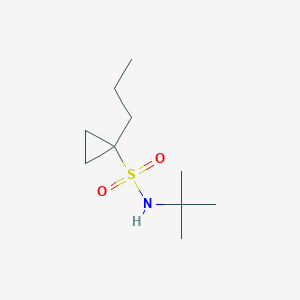
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
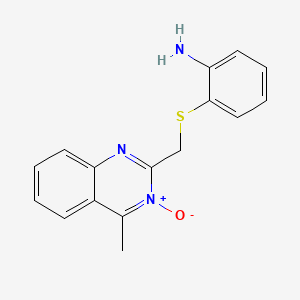
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
